N-(2-Aminophenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzylsulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-1-phenylmethanesulfonamide typically involves the reaction of benzylsulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Aminophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes like carbonic anhydrase.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-1-phenylmethanesulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and inhibit their activity. The molecular targets often include enzymes such as carbonic anhydrase and proteases .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
N-(Phenylsulfonyl)aniline: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the sulfonamide functionality.
Uniqueness: N-(2-Aminophenyl)-1-phenylmethanesulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(2-aminophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |
InChI Key |
WMWPOLBAWLJWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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